Cas no 62367-90-2 ((2E)-2-[(2-hydroxyphenyl)methylidene]-1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione)

(2E)-2-[(2-hydroxyphenyl)methylidene]-1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione structure
62367-90-2 structure
Product name:(2E)-2-[(2-hydroxyphenyl)methylidene]-1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione
CAS No:62367-90-2
MF:C25H19NO3
MW:381.423266649246
CID:1637236
PubChem ID:6446539

(2E)-2-[(2-hydroxyphenyl)methylidene]-1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-[(2-hydroxyphenyl)methylidene]-1-(2-phenyl-1H-indol-3-yl)butane-1,3-dione
    • 1H-Indole, 3-(1,3-dioxo-2-((2-hydroxyphenyl)methylene)butyl)-2-phenyl-
    • BRN 1600707
    • 5-21-13-00417 (Beilstein Handbook Reference)
    • 1,3-Butanedione, 1-(2-phenyl-1H-indol-3-yl)-2-((2-hydroxyphenyl)methylene)-
    • 62367-90-2
    • 1-(2-Phenyl-1H-indol-3-yl)-2-((2-hydroxyphenyl)methylene)-1,3-butanedione
    • Inchi: InChI=1S/C25H19NO3/c1-16(27)20(15-18-11-5-8-14-22(18)28)25(29)23-19-12-6-7-13-21(19)26-24(23)17-9-3-2-4-10-17/h2-15,26,28H,1H3/b20-15+
    • InChI Key: QSVJEDRNYGBKPZ-HMMYKYKNSA-N
    • SMILES: CC(=O)C(=CC1=CC=CC=C1O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 381.13657
  • Monoisotopic Mass: 381.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 70.16

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